molecular formula C18H23NO2 B12478101 4-[(Tricyclo[3.3.1.1~3,7~]dec-2-ylamino)methyl]benzoic acid

4-[(Tricyclo[3.3.1.1~3,7~]dec-2-ylamino)methyl]benzoic acid

Cat. No.: B12478101
M. Wt: 285.4 g/mol
InChI Key: GGHMSYZYGHHQAC-UHFFFAOYSA-N
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Description

4-[(ADAMANTAN-2-YLAMINO)METHYL]BENZOIC ACID is a compound that features a unique adamantane structure, which is a highly symmetrical polycyclic cage molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(ADAMANTAN-2-YLAMINO)METHYL]BENZOIC ACID typically involves the reaction of adamantane derivatives with benzoic acid derivatives. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method involves adding 1-bromo-2-hydroxynaftalene to a ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and environmentally benign reagents is common in industrial settings to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(ADAMANTAN-2-YLAMINO)METHYL]BENZOIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The adamantane moiety provides stability and rigidity, making the compound suitable for diverse chemical transformations.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like iodine and other oxidants for dehydrogenation reactions . Reduction reactions often involve the use of reducing agents such as sodium borohydride. Substitution reactions can be facilitated by using halogenated derivatives and appropriate nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative dehydrogenation can produce dehydroadamantane derivatives, while reduction reactions can yield adamantylidene derivatives .

Mechanism of Action

The mechanism of action of 4-[(ADAMANTAN-2-YLAMINO)METHYL]BENZOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets effectively. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(ADAMANTAN-2-YLAMINO)METHYL]BENZOIC ACID stands out due to its unique adamantane structure, which provides exceptional stability and rigidity. This makes it more resistant to metabolic cleavage and enhances its distribution in biological systems compared to other similar compounds .

Properties

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

4-[(2-adamantylamino)methyl]benzoic acid

InChI

InChI=1S/C18H23NO2/c20-18(21)14-3-1-11(2-4-14)10-19-17-15-6-12-5-13(8-15)9-16(17)7-12/h1-4,12-13,15-17,19H,5-10H2,(H,20,21)

InChI Key

GGHMSYZYGHHQAC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3NCC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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